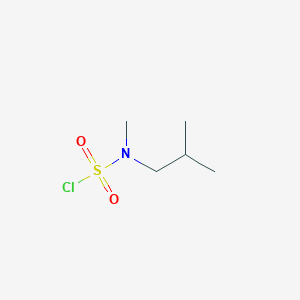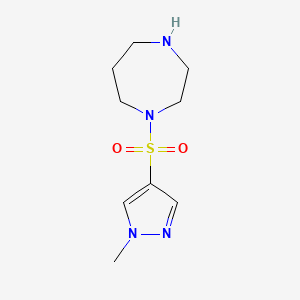![molecular formula C15H12Cl2O2 B1462612 5-Chloro-2-[(2-methylbenzyl)oxy]benzoyl chloride CAS No. 1160260-16-1](/img/structure/B1462612.png)
5-Chloro-2-[(2-methylbenzyl)oxy]benzoyl chloride
Vue d'ensemble
Description
5-Chloro-2-[(2-methylbenzyl)oxy]benzoyl chloride is a chemical compound with the CAS Number: 1160260-16-1 . It has a molecular weight of 295.16 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-chloro-2-[(2-methylbenzyl)oxy]benzoyl chloride . The InChI code is 1S/C15H12Cl2O2/c1-10-4-2-3-5-11(10)9-19-14-7-6-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, benzoyl chlorides in general are reactive towards nucleophiles due to the presence of the electrophilic carbonyl carbon .Physical And Chemical Properties Analysis
This compound has a storage temperature of 28 C .Applications De Recherche Scientifique
Antimycobacterial and Antibacterial Agents
A study by Semelková et al. (2017) describes the synthesis of substituted N-benzyl-3-chloropyrazine-2-carboxamides, including compounds with 2-methylbenzyl groups, which exhibited significant antimycobacterial and antibacterial activities. These compounds were effective against Mycobacterium tuberculosis and showed no significant toxicity in HepG2 cytotoxicity evaluations, indicating their potential as therapeutic agents (Semelková et al., 2017).
β-Amyloid Aggregation Inhibitors
Research by Choi et al. (2003) demonstrated the synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, which acts as a potent β-amyloid aggregation inhibitor. This synthesis pathway involves key intermediates that could relate to the use and manipulation of chlorinated benzoyl chlorides in the development of neuroprotective agents (Choi et al., 2003).
Synthesis of Heterocyclic Compounds
The synthesis and application of heterocyclic compounds, particularly those with antimicrobial properties, often involve chlorinated benzoyl chlorides as intermediates. For example, Salama (2020) reported the synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-Salmonella typhi activity, highlighting the role of such compounds in developing antimicrobial agents (Salama, 2020).
Green Synthesis Approaches
Innovative methodologies that employ greener alternatives for synthesis processes also find applications for chlorinated benzoyl chlorides. Prasad et al. (2005) explored a 'green' methodology for the efficient and selective benzoylation of nucleosides using benzoyl cyanide in an ionic liquid, demonstrating the versatility and environmental benefits of such approaches (Prasad et al., 2005).
Cellulose Derivatives Synthesis
The synthesis of cellulose derivatives, such as cellulose benzoates, often utilizes benzoyl chlorides. Zhang et al. (2009) reported the homogeneous acylation of cellulose with benzoyl chlorides in ionic liquids, achieving a wide range of substitution degrees. This research points to the importance of chlorinated benzoyl chlorides in the modification of natural polymers for various applications (Zhang et al., 2009).
Safety And Hazards
Propriétés
IUPAC Name |
5-chloro-2-[(2-methylphenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-10-4-2-3-5-11(10)9-19-14-7-6-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTKDYKUALGLQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-[(2-methylbenzyl)oxy]benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



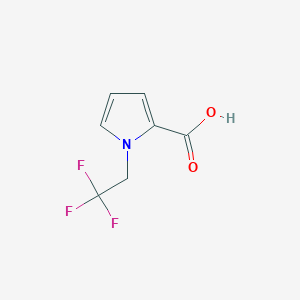
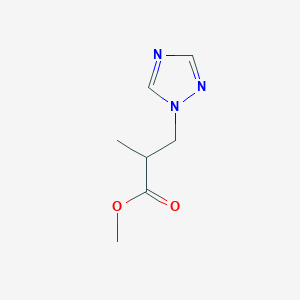
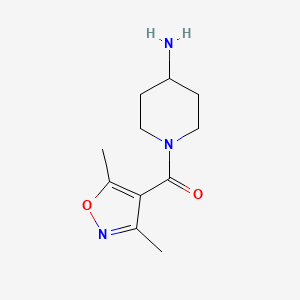
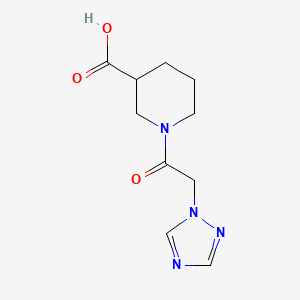
![2-[4-(2-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1462538.png)
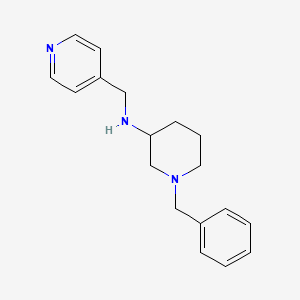
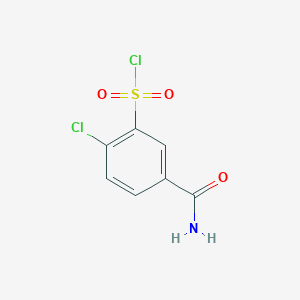
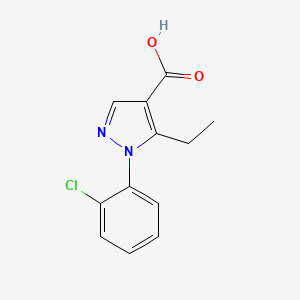
amine](/img/structure/B1462544.png)
![(1-Cyclopropylethyl)[(2,4-difluorophenyl)methyl]amine](/img/structure/B1462545.png)
![[1-(3-Fluorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1462546.png)
![1-{4-[(1-Methoxypropan-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462549.png)
